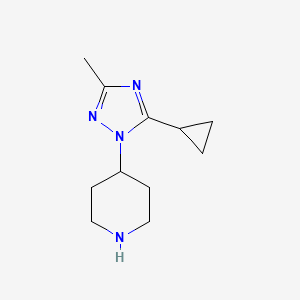
3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione: is a chemical compound with the molecular formula C11H16O4 It is a derivative of 1,4-dioxane-2,5-dione, where the hydrogen atoms at positions 3 and 6 are replaced by a cyclohexyl and a methyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl-substituted malonic acid derivatives with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired dioxane-dione structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl-substituted carboxylic acids, while reduction may produce cyclohexyl-substituted alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in packaging, agriculture, and biomedical devices due to their environmentally friendly properties .
Biology and Medicine: In the field of medicine, this compound is explored for its potential use in drug delivery systems. Its biodegradable nature makes it suitable for creating controlled-release formulations for various therapeutic agents .
Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties, making it valuable in the development of advanced materials .
Mecanismo De Acción
The mechanism by which 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione exerts its effects is primarily through its ability to undergo polymerization. The compound can form long polymer chains through ring-opening polymerization, where the dioxane ring is opened and linked with other monomer units. This process is catalyzed by various metal or organocatalysts, leading to the formation of high-molecular-weight polymers .
Molecular Targets and Pathways: The primary molecular target of this compound is the polymerization process itself. The pathways involved include the initiation, propagation, and termination steps of the polymerization reaction. The choice of catalyst and reaction conditions can significantly influence the properties of the resulting polymer .
Comparación Con Compuestos Similares
3,6-Dimethyl-1,4-dioxane-2,5-dione: This compound is similar in structure but lacks the cyclohexyl group.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another related compound, Meldrum’s acid, is used in organic synthesis as a versatile intermediate.
Uniqueness: The presence of the cyclohexyl group in 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione imparts unique properties to the resulting polymers. These properties include enhanced mechanical strength and thermal stability, making it distinct from other similar compounds .
Propiedades
Número CAS |
879398-01-3 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-cyclohexyl-6-methyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C11H16O4/c1-7-10(12)15-9(11(13)14-7)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 |
Clave InChI |
VGUPYDBITMTFFA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OC(C(=O)O1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


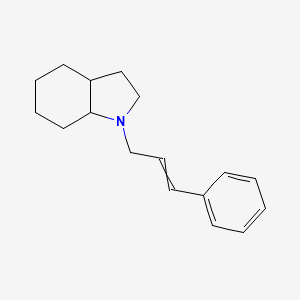
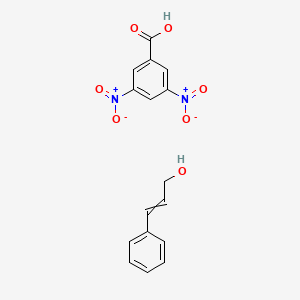
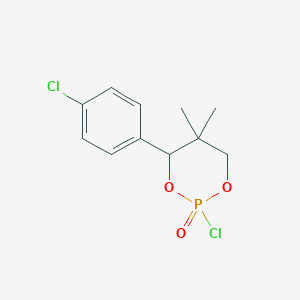
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
![{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B12605395.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)
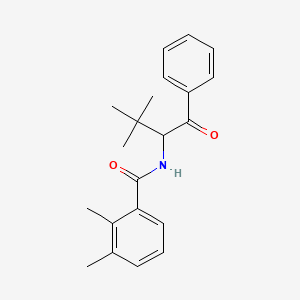
![Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate](/img/structure/B12605441.png)
![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)

